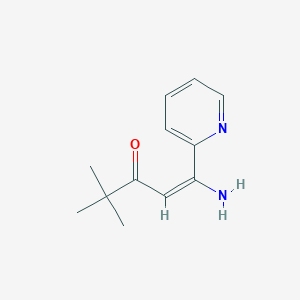
3,6,6-trimethyl-2-(1-piperidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6,6-trimethyl-2-(1-piperidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one, also known as TDP-43 inhibitor, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications.
作用机制
3,6,6-trimethyl-2-(1-piperidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one inhibitor works by binding to the RNA recognition motif (RRM) domains of 3,6,6-trimethyl-2-(1-piperidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one, preventing its aggregation and promoting its clearance. This leads to a decrease in the formation of 3,6,6-trimethyl-2-(1-piperidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one aggregates and an improvement in neuronal function.
Biochemical and Physiological Effects
3,6,6-trimethyl-2-(1-piperidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one inhibitor has been shown to have several biochemical and physiological effects, including the prevention of 3,6,6-trimethyl-2-(1-piperidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one aggregation, the promotion of 3,6,6-trimethyl-2-(1-piperidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one clearance, and the improvement of motor function in animal models of ALS and FTLD.
实验室实验的优点和局限性
One of the major advantages of 3,6,6-trimethyl-2-(1-piperidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one inhibitor is its potential therapeutic applications in neurodegenerative diseases. However, there are also some limitations to its use in lab experiments, including the need for further optimization of its pharmacokinetic properties and the potential for off-target effects.
未来方向
There are several future directions for the research and development of 3,6,6-trimethyl-2-(1-piperidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one inhibitor, including the optimization of its pharmacokinetic properties, the identification of new targets for the treatment of neurodegenerative diseases, and the development of more effective combination therapies. Additionally, further studies are needed to understand the long-term safety and efficacy of 3,6,6-trimethyl-2-(1-piperidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one inhibitor in humans.
合成方法
The synthesis of 3,6,6-trimethyl-2-(1-piperidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one inhibitor involves several steps, starting with the reaction of 3,4-dihydroxybenzaldehyde with acetone to obtain 3,4-dihydroxyacetophenone. This compound is then reacted with piperidine and acetic anhydride to obtain 3,6,6-trimethyl-2-(1-piperidinylcarbonyl)-4H-chromen-4-one, which is further reacted with hydrochloric acid to obtain 3,6,6-trimethyl-2-(1-piperidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one.
科学研究应用
3,6,6-trimethyl-2-(1-piperidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one inhibitor has been extensively studied for its potential therapeutic applications in various neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS), frontotemporal lobar degeneration (FTLD), and Alzheimer's disease. 3,6,6-trimethyl-2-(1-piperidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one is a protein that plays a crucial role in RNA processing and is known to aggregate in the brain of patients with these diseases. 3,6,6-trimethyl-2-(1-piperidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one inhibitor has been shown to prevent the aggregation of 3,6,6-trimethyl-2-(1-piperidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one and improve motor function in animal models of ALS and FTLD.
属性
IUPAC Name |
3,6,6-trimethyl-2-(piperidine-1-carbonyl)-5,7-dihydro-1-benzofuran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-11-14-12(19)9-17(2,3)10-13(14)21-15(11)16(20)18-7-5-4-6-8-18/h4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYPMGVJQSMPCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C(=O)CC(C2)(C)C)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6,6-trimethyl-2-(piperidin-1-ylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-methyl-2,4-diphenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5778036.png)
![3-(4-chlorophenyl)-5-[(2-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5778041.png)
![2-{[(4-methylbenzyl)thio]methyl}-1H-benzimidazole](/img/structure/B5778046.png)
![N-[3-(acetylamino)phenyl]-2,3,4-trimethoxybenzamide](/img/structure/B5778058.png)


![4-chloro-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B5778090.png)

![N-benzyl-N',N'-dimethyl-N-[4-(methylthio)benzyl]-1,2-ethanediamine](/img/structure/B5778107.png)

![2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5778114.png)
